Product packaging for Cyclo(D-Trp-Tyr)(Cat. No.:CAS No. 852955-00-1)

Cyclo(D-Trp-Tyr)

Cat. No.: B3030005
CAS No.: 852955-00-1
M. Wt: 349.4 g/mol
InChI Key: ZJDMXAAEAVGGSK-ZWKOTPCHSA-N
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Description

Overview of Cyclic Dipeptides in Academic Research

Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines (DKPs), are the simplest form of cyclic peptides, formed by the condensation of two α-amino acids. mdpi.commdpi.comfrontiersin.org First discovered in the 1880s and later studied by Emil Fischer, they were initially considered mere artifacts or degradation products of proteins. nih.gov However, they are now recognized as essential metabolic intermediates and a versatile platform for therapeutic exploration, produced by a wide array of organisms from bacteria to humans. nih.govresearchgate.net

The structure of a cyclic dipeptide is characterized by a rigid six-membered piperazinedione ring. mdpi.comnih.gov This constrained scaffold provides several advantages that make CDPs attractive for academic and pharmaceutical research:

High Stability : Their cyclic nature imparts significant resistance to enzymatic degradation by proteases compared to their linear counterparts. frontiersin.orgnih.gov

Structural Rigidity : The rigid core limits conformational flexibility, which can lead to higher binding affinity and selectivity for biological targets. frontiersin.orgnih.gov

Cell Permeability : Their compact structure can facilitate passage across cell membranes. nih.gov

Bio-functional Diversity : CDPs exhibit a vast range of biological activities, including antibacterial, antifungal, antiviral, anticancer, and neuroprotective properties. mdpi.comresearchgate.netnih.gov

These unique features have established cyclic dipeptides as "privileged structures" in drug discovery, capable of interacting with a wide variety of biological receptors. frontiersin.org They are also utilized as chiral auxiliaries in synthetic organic chemistry and as models for theoretical studies on pharmacophores. nih.gov

Significance of Tryptophan and Tyrosine Residues in Cyclic Dipeptide Scaffolds

The incorporation of specific amino acid residues into the cyclic dipeptide scaffold dictates its chemical properties and biological function. Cyclo(D-Trp-Tyr) is composed of tryptophan (Trp) and tyrosine (Tyr), two aromatic amino acids whose side chains play a crucial role in molecular interactions.

Tryptophan (Trp) : Possesses an electron-rich indole (B1671886) side chain, which is a versatile substrate for chemical modifications and biological interactions. rsc.org This side chain can participate in various non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking, which are critical for binding to biological targets. researchgate.net Tryptophan-containing dipeptides have been noted for their potential as bioactive food additives. researchgate.net

Tyrosine (Tyr) : Features a phenol (B47542) group on its side chain. This hydroxyl group can act as both a hydrogen bond donor and acceptor, contributing to the specific recognition of molecular targets. researchgate.net

When combined, tryptophan and tyrosine can form "YW dyads," which are structural motifs found in various enzymes. acs.orgresearchgate.net These dyads can play roles in proton-coupled electron transfer (PCET) and may offer protection from oxidative stress by promoting radical quenching. acs.orgresearchgate.net The interaction between the π systems of tyrosine and tryptophan in a dyad can be observed through spectroscopic methods. acs.org Studies on linear tryptophan-tyrosine (WY) dipeptides have shown they can improve memory by modulating the dopamine (B1211576) system, highlighting the bioactive potential of this amino acid combination. nih.gov

Historical Context of Cyclo(D-Trp-Tyr) Investigations

While the broader class of cyclic dipeptides has been known since the late 19th century, research into specific, naturally occurring derivatives has expanded significantly with advances in isolation and analytical techniques. nih.gov Cyclo(D-Trp-Tyr) has been identified as a natural product produced by microorganisms. For instance, it is known to be produced by the fungus Microbispora sp. ruixibiotech.com

Early and ongoing research has focused on the biological activities of this compound. Studies have shown that Cyclo(D-Trp-Tyr) exhibits inhibitory effects against the growth of various bacteria, fungi, and cancer cells. ruixibiotech.com A key area of modern investigation involves its self-assembly properties. Researchers have discovered that Cyclo(D-Trp-Tyr) can self-assemble into peptide nanotubes (PNTs). mdpi.com These nanotubes, which can be several micrometers long with widths in the nanometer range, have been explored as potential carriers for gene delivery. mdpi.com For example, they have been used to carry and deliver anti-apoptotic plasmid shRNA via eye drops in studies related to corneal injury, demonstrating a novel application for this cyclic dipeptide. mdpi.com

Stereochemical Considerations in Cyclo(D-Trp-Tyr) and Related Cyclic Dipeptides

Stereochemistry, the three-dimensional arrangement of atoms, is a critical determinant of a molecule's biological activity. Since the amino acids (except glycine) that form cyclic dipeptides are chiral, a dipeptide can exist in up to four different stereoisomeric forms (e.g., L-L, D-D, L-D, and D-L). nih.gov Each stereoisomer projects its side chains into unique spatial orientations, which can result in distinct biological effects. nih.gov

The physiological function of a potential drug is strongly dependent on its stereochemistry, making the determination of the absolute configuration of these molecules a challenging but essential task in drug development. rsc.org Chiroptical spectroscopies, such as Vibrational Circular Dichroism (VCD), are powerful methods used to distinguish between different stereoisomers. rsc.orgrsc.org

In the case of Cyclo(Trp-Tyr), the specific configuration of the tryptophan and tyrosine residues (D or L) significantly influences its properties and interactions with biological targets.

The diketopiperazine rings of L-L and D-D isomers typically contain cis-amide bonds, while L-D and D-L isomers contain trans-amide bonds, governing the conformation of the ring. core.ac.uk

This conformational difference affects the orientation of the amino acid side chains, leading to varying interactions with receptors and, consequently, different biological activities. core.ac.uk

Research has shown that different stereoisomers can have vastly different or even opposing biological effects. For example, in studies of cyclo(Trp-Pro), one isomer exhibited Ca2+-channel antagonism while others acted as channel openers. core.ac.uk Similarly, studies on other cyclic dipeptides have found that D-D isomers can be more bioactive than their L-L counterparts. researchgate.net

Therefore, the "D-Trp-D-Tyr" configuration in Cyclo(D-Trp-Tyr) is not an arbitrary detail but a crucial feature that defines its specific three-dimensional structure and its resulting biological function.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H19N3O3 B3030005 Cyclo(D-Trp-Tyr) CAS No. 852955-00-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S,6R)-3-[(4-hydroxyphenyl)methyl]-6-(1H-indol-3-ylmethyl)piperazine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3/c24-14-7-5-12(6-8-14)9-17-19(25)23-18(20(26)22-17)10-13-11-21-16-4-2-1-3-15(13)16/h1-8,11,17-18,21,24H,9-10H2,(H,22,26)(H,23,25)/t17-,18+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJDMXAAEAVGGSK-ZWKOTPCHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC3C(=O)NC(C(=O)N3)CC4=CC=C(C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)C[C@@H]3C(=O)N[C@H](C(=O)N3)CC4=CC=C(C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies for Cyclo D Trp Tyr and Analogues

Chemical Synthesis Methodologies

Chemical synthesis offers controlled pathways for the construction of cyclic dipeptides like Cyclo(D-Trp-Tyr). These methods typically involve the initial formation of linear dipeptide precursors, followed by a cyclization step.

Solid-Phase Peptide Synthesis (SPPS) Approaches

Solid-phase peptide synthesis (SPPS) is a widely adopted technique for constructing peptides, including cyclic variants nih.govuniversiteitleiden.nlmdpi.com. In SPPS, the peptide chain is assembled sequentially on an insoluble solid support, commonly known as a resin. This approach provides significant advantages, such as the facile removal of excess reagents and byproducts through simple washing steps, and the potential for automated synthesis nih.govuniversiteitleiden.nl.

For the synthesis of Cyclo(D-Trp-Tyr) using SPPS, a linear precursor, either D-Trp-Tyr or Tyr-D-Trp, would first be synthesized on the resin. The subsequent cyclization step is critical and can be executed either while the peptide remains attached to the solid support (on-resin cyclization) or after its cleavage from the resin in solution nih.govuniversiteitleiden.nlrsc.org. On-resin cyclization strategies involve activating the C-terminus of the linear peptide while it is still bound to the solid support, thereby enabling the N-terminus to react intramolecularly universiteitleiden.nlrsc.org. Conversely, solution-phase cyclization after cleavage necessitates careful control of reactant concentration to minimize intermolecular reactions, such as oligomerization sci-hub.sethieme-connect.de. The use of appropriate protecting groups for the amino and carboxyl termini, as well as for any reactive side chains, is paramount to ensure selective peptide bond formation and prevent unwanted side reactions nih.govuniversiteitleiden.nl. The selection of coupling reagents (e.g., HATU, HBTU, PyBOP) and additives (e.g., HOBt, HOAt) significantly influences the efficiency and stereochemical integrity of the synthesis thieme-connect.demdpi.com. A common challenge is racemization, particularly at the C-terminal amino acid during the activation process, which must be mitigated through judicious selection of reagents and reaction conditions thieme-connect.demdpi.comresearchgate.net. For instance, studies have indicated that DIC/HOAt can lead to lower epimerization percentages compared to EDC/HOAt in certain SPPS protocols mdpi.com.

Solution-Phase Synthetic Pathways

Solution-phase synthesis involves conducting all reaction steps in a liquid medium. This method facilitates the purification of intermediates and can be particularly advantageous for large-scale production sci-hub.seitjfs.com. The synthesis of Cyclo(D-Trp-Tyr) in solution also commences with the formation of a linear dipeptide, either D-Trp-Tyr or Tyr-D-Trp. This linear precursor, equipped with suitably protected functional groups, is then subjected to cyclization conditions sci-hub.sethieme-connect.deitjfs.com.

Similar to SPPS, cyclization in solution typically involves activating the C-terminus to react with the N-terminus sci-hub.sethieme-connect.de. High dilution conditions are frequently employed to favor intramolecular cyclization over intermolecular polymerization sci-hub.sethieme-connect.de. The choice of coupling reagents and reaction parameters is crucial for minimizing epimerization and maximizing the yield sci-hub.sethieme-connect.demdpi.com. For example, cyclization reactions often proceed effectively within a pH range of 6.5–9.5 researchgate.net.

Cyclization Techniques for Dipeptide Formation

The critical step in forming cyclic dipeptides is the cyclization of a linear dipeptide precursor. Several techniques can be employed for this purpose:

Amide Bond Formation: This is the most prevalent method, involving the direct coupling of the N-terminal amine and the C-terminal carboxyl group of the linear dipeptide nih.govsci-hub.sethieme-connect.de. Various coupling reagents are utilized, such as carbodiimides (e.g., EDC, DCC) in conjunction with additives (e.g., HOBt, HOAt), or phosphonium/uronium reagents (e.g., PyBOP, HATU) thieme-connect.demdpi.com. Careful selection of reagents and conditions is necessary to prevent epimerization, especially at the C-terminal residue thieme-connect.demdpi.com.

Chemoselective Ligation: More advanced methods incorporate chemoselective ligation reactions, which employ specific functional groups to achieve cyclization with high selectivity and under mild conditions rsc.orgsci-hub.se. Examples include azide-alkyne cycloaddition (click chemistry) or reactions involving thioesters and amines rsc.orgsci-hub.se. These techniques can offer benefits such as reduced epimerization and broader applicability to diverse peptide sequences rsc.orgsci-hub.se.

Biosynthetic Routes and Enzymatic Synthesis

Cyclic dipeptides are also naturally synthesized by microorganisms through enzymatic pathways. These biological routes present an alternative to chemical synthesis and can sometimes yield complex or modified cyclic peptides.

Cyclodipeptide Synthase (CDPS)-Mediated Synthesis

Cyclodipeptide synthases (CDPSs) constitute a distinct class of enzymes responsible for the ribosome-independent synthesis of cyclic dipeptides, also known as 2,5-diketopiperazines (DKPs) mdpi.comacs.orgresearchgate.netwikipedia.org. CDPSs divert aminoacyl-tRNAs (aa-tRNAs) from the ribosomal machinery, utilizing them as substrates. They sequentially transfer amino acids to form a dipeptidyl-enzyme intermediate, which subsequently undergoes intramolecular cyclization mdpi.comresearchgate.netwikipedia.org.

CDPSs are generally small enzymes, typically around 26 kDa, and are found in bacteria, fungi, and animal cells mdpi.comresearchgate.netwikipedia.org. They are capable of synthesizing a variety of cyclic dipeptides, with their substrate specificity often dictated by residues within their active site acs.orgresearchgate.net. For instance, certain CDPSs have demonstrated the ability to synthesize cyclo(L-Trp-L-Xaa), where Xaa can represent various amino acids researchgate.net. The specific synthesis of Cyclo(D-Trp-Tyr) by CDPSs would be contingent upon the availability of D-Trp-tRNA and Tyr-tRNA substrates and the particular CDPS enzyme's preference for these amino acids.

Non-Ribosomal Peptide Synthetase (NRPS) Involvement

Non-ribosomal peptide synthetases (NRPSs) are large, modular enzymes that synthesize a wide array of non-ribosomal peptides, including cyclic peptides mdpi.comnih.govresearchgate.netacs.orgmdpi.com. NRPSs operate as assembly lines, where each module is tasked with activating, modifying, and incorporating a specific amino acid into the growing peptide chain nih.govacs.orgmdpi.com.

While NRPSs are primarily recognized for synthesizing longer and more intricate peptides, they can also produce cyclic dipeptides, either as primary products or as intermediates that are prematurely released mdpi.comnih.govresearchgate.net. The synthesis of cyclic dipeptides by NRPSs involves the sequential addition of two amino acids, followed by a cyclization step, often catalyzed by a terminal thioesterase (TE) domain mdpi.comnih.govacs.orgmdpi.com. The remarkable structural diversity of NRPS products, including the incorporation of non-proteinogenic amino acids and various modifications, establishes them as potent tools in natural product biosynthesis nih.govacs.orgmdpi.com.

Exploration of Microbial Production (excluding industrial scale-up)

Microorganisms are prolific producers of cyclic dipeptides (CDPs), with cyclodipeptide synthases (CDPSs) and non-ribosomal peptide synthetases (NRPSs) being the primary enzymatic machinery responsible for their biosynthesis mdpi.com. These enzymes typically utilize aminoacyl-tRNAs as substrates to assemble the core CDP scaffold nih.gov. The exploration of microbial production often involves identifying the genes encoding these synthases and associated tailoring enzymes within microbial genomes, followed by heterologous expression to study their capabilities researchgate.netresearchgate.net.

Several microbial species have been identified as producers of tryptophan- and tyrosine-containing cyclic dipeptides, which can serve as a basis for understanding the production of Cyclo(D-Trp-Tyr) and its analogues. For instance, Streptomyces strains have been shown to assemble cyclo-L-Trp-L-Tyr using CDPSs, with subsequent modifications carried out by enzymes like cyclodipeptide oxidases, cytochrome P450 enzymes, and N-methyltransferases researchgate.netresearchgate.net. Research in this area involves identifying and characterizing these gene clusters to understand the complete biosynthetic pathways researchgate.netresearchgate.netrsc.org.

Other microorganisms have also been implicated in the production of related cyclic dipeptides. Achromobacter sp. has been reported to produce cyclo(l-Trp-l-Arg) and cyclo(d-Trp-d-Arg) mdpi.com. Furthermore, Brevibacillus parabrevis produces a range of cyclodecapeptides that incorporate variable aromatic amino acids, including tryptophan and tyrosine, with studies mapping their intracellular production nih.gov. The fungus Mortierella alpina has also been found to produce cyclic peptides containing tryptophan and tyrosine residues, such as malpicyclins nih.gov. These investigations into various microbial sources contribute to the understanding of the diversity of CDP biosynthesis and the enzymes involved.

Table 1: Microbial Production of Tryptophan/Tyrosine-Containing Cyclic Dipeptides

MicroorganismCyclic Dipeptide Type (Examples)Key Biosynthetic EnzymesNotes
Streptomyces strainscyclo(L-Trp-L-Phe), cyclo(L-Trp-L-Tyr)Cyclodipeptide Synthases (CDPSs)Gene clusters identified; assembly of cyclo-L-Trp-L-Tyr demonstrated researchgate.netresearchgate.net.
Achromobacter sp.cyclo(l-Trp-l-Arg), cyclo(d-Trp-d-Arg)Not specifiedIsolated from bacterial cultures mdpi.com.
Brevibacillus parabrevisCyclodecapeptides with variable Trp and Tyr incorporationNon-ribosomal Peptide Synthetases (NRPSs)Intracellular production mapped; time-related shifts in amino acid incorporation observed nih.gov.
Mortierella alpinaMalpibaldins, Malpicyclins (containing Trp, Tyr, Arg, Phe, Val)Not specifiedCyclic peptides isolated from fungal extracts nih.gov.

Chemoenzymatic Approaches for Analogues

Chemoenzymatic synthesis offers a powerful strategy for generating analogues of natural products like Cyclo(D-Trp-Tyr) by combining the specificity of enzymes with the versatility of chemical synthesis nih.govucl.ac.uk. This approach is particularly valuable for creating structural diversity and exploring structure-activity relationships.

One prominent area of chemoenzymatic modification involves the use of prenyltransferases. These enzymes, often belonging to the dimethylallyl tryptophan synthase (DMATS) superfamily, can catalyze the regioselective alkylation of tryptophan-containing cyclic dipeptides using prenyl donors mdpi.comnih.gov. Many prenyltransferases exhibit flexibility in accepting various aromatic substrates, making them useful tools for chemoenzymatic reactions to produce prenylated analogues with potentially enhanced biological activities mdpi.comnih.gov. For example, enzymes like FgaPT2 have been shown to prenylate both L-Trp and D-Trp, as well as indole-containing DKPs nih.gov.

The synthesis of analogues incorporating D-amino acids is also of significant interest, as the stereochemistry can profoundly influence bioactivity researchgate.netasm.orgcore.ac.uk. Chemoenzymatic methods can facilitate the production of dipeptides containing D-amino acids, which can then be cyclized. For instance, adenylation domains of nonribosomal peptide synthetases, such as TycA-A, have demonstrated broad substrate specificity for D-amino acids, enabling the synthesis of D-amino acid-containing dipeptides asm.org. These dipeptides can then be chemically cyclized to form novel cyclic dipeptide analogues.

Furthermore, the core cyclic dipeptide scaffold, often assembled by CDPSs, can be further modified by various "tailoring" enzymes, including oxidases, methyltransferases, and prenyltransferases rsc.orgfrontiersin.org. These enzymatic modifications can be integrated with chemical synthesis steps, such as the formation and protection of linear dipeptides followed by cyclization, to create complex and diverse CDP analogues nih.govcore.ac.uk.

Table 2: Chemoenzymatic Strategies for Cyclic Dipeptide Analogues

Enzyme Class/ExampleChemical Step/SubstrateAnalogue Type/ModificationNotes
Prenyltransferases (e.g., DMATS superfamily)Chemical prenylation of Trp-containing DKPsPrenylated cyclic dipeptidesEnzymes show flexibility for aromatic substrates, enabling chemoenzymatic synthesis of prenylated analogues mdpi.comnih.gov.
Adenylation Domains (e.g., TycA-A)Synthesis of D-amino acid dipeptidesD-amino acid dipeptides (precursors to cyclic dipeptides)Broad substrate specificity for D-amino acids allows for synthesis of D-amino acid-containing precursors asm.org.
Cyclodipeptide Synthases (CDPSs)tRNA-dependent dipeptide formationCore CDP scaffold (e.g., cyclo-L-Trp-L-Tyr)Can be coupled with subsequent enzymatic or chemical modifications mdpi.comresearchgate.netrsc.org.
Tailoring Enzymes (e.g., CDOs, P450s, Methyltransferases)Modification of CDP scaffoldOxidized, prenylated, methylated cyclic dipeptidesUsed in conjunction with chemical synthesis or CDPSs to diversify CDP structures rsc.orgfrontiersin.org.
Chemical Synthesis (e.g., linear dipeptide formation)Protection, coupling, deprotection of amino acidsLinear dipeptides, followed by chemical cyclizationCan be integrated with enzymatic modifications for analogue generation nih.govcore.ac.uk. Interest in D-amino acid incorporation for altered bioactivity researchgate.netasm.orgcore.ac.uk.

Compound List:

Cyclo(D-Trp-Tyr)

Cyclo(L-Trp-L-Tyr)

Cyclo(l-Trp-l-Arg)

Cyclo(d-Trp-d-Arg)

Cyclo(L-Trp-L-Phe)

Cyclo(L-Trp-D-Pro)

Cyclo(D-Trp-L-Pro)

Cyclo(D-Trp-D-Pro)

Cyclo(L-Trp-L-Pro)

Cyclo(L-Tyr-L-Phe)

Cyclo(D-Tyr-D-Phe)

Cyclo(L-Pro-L-Tyr)

Cyclo(L-Pro-Gly)

Cyclo(D-Tyr-D-Tyr)

Cyclo(L-Phe-Gly)

Cyclo(Pro-Trp)

Cyclo(Pro-Ser)

Cyclo(Phe-Pro)

Cyclo(Pro-Pro)

Cyclo(His-Pro)

Conformational Analysis and Structural Elucidation of Cyclo D Trp Tyr

Spectroscopic Characterization of Solution-State Conformations

Spectroscopic methods provide direct insights into the molecular structure and dynamics of peptides in solution. Nuclear Magnetic Resonance (NMR), Circular Dichroism (CD), and vibrational spectroscopies (IR, Raman) are key techniques employed for this purpose.

Circular Dichroism (CD) Spectroscopy Investigations

Circular Dichroism (CD) spectroscopy is a powerful tool for assessing the chirality and secondary structural elements of peptides by measuring differential absorption of left and right circularly polarized light. For peptides rich in aromatic residues like tryptophan and tyrosine, CD spectra can sometimes deviate from canonical patterns, potentially leading to anomalous signals that require careful interpretation researchgate.net. Theoretical calculations, such as ab initio CD spectroscopy, have been employed to predict and assign CD spectra to specific conformers of related dipeptides like cyclo(Trp-Tyr) researchgate.net. These studies demonstrate that different conformers exhibit distinct CD spectral profiles, highlighting the sensitivity of CD to subtle structural variations researchgate.netmdpi.com. Investigations into related cyclic dipeptides also show that CD spectra can be sensitive to solvent polarity and specific conformational states mdpi.com.

Theoretical and Computational Approaches to Conformation

Computational methods are essential for exploring the conformational landscape of peptides, predicting stable structures, and understanding their energetic properties.

Molecular Dynamics (MD) Simulations for Conformational Sampling

Molecular Dynamics (MD) simulations allow for the exploration of a peptide's conformational space over time by modeling the movement of atoms based on classical mechanics. MD simulations have been utilized to study the interactions of Cyclo(-D-Trp-Tyr) with biological targets, such as the Dengue Virus envelope protein. These simulations have provided insights into the stability of the protein-ligand complex at different temperatures, indicating that the complex tends to be more stable at 310 K, as evidenced by root-mean-square deviation (RMSD) graphs over short simulation periods researchgate.net. Additionally, MD simulations have been employed to assess the stability of peptide nanotubes formed by Cyclo-(D-Trp-Tyr) in various solvents, examining the role of electrostatic, van der Waals, and hydrogen-bonding interactions in maintaining nanotube integrity researchgate.net.

Quantum Chemistry Calculations for Energetic Landscapes

Quantum chemistry calculations, including Density Functional Theory (DFT) and ab initio methods, are employed to determine the electronic structure, energies, and stable geometries of molecules. Studies on cyclo(Trp-Tyr) in the gas phase have utilized these methods to identify low-energy conformers and map their energetic landscapes researchgate.netrsc.org. These calculations involve large-scale conformational searches and subsequent optimization using DFT (e.g., B3LYP) with various basis sets. The sensitivity of electronic structure calculations to molecular conformation has been demonstrated, with different conformers exhibiting distinct energy levels and densities of states rsc.org. Such computational approaches also contribute to the interpretation of spectroscopic data by predicting spectral properties, such as ab initio CD spectra, for various conformers researchgate.net. Studies on related cyclic dipeptides have also reported detailed conformational analyses, including dihedral angles and relative energies, using DFT methods dergipark.org.trdergipark.org.tr.

Molecular Docking for Ligand-Protein Interaction Geometries

Molecular docking studies have been employed to understand the potential interactions of Cyclo(D-Trp-Tyr) with biological targets. For instance, docking simulations of Cyclo(-D-Trp-Tyr) with the Dengue virus (DENV) envelope protein have visualized its binding mode, revealing interactions such as electrostatic and van der Waals forces with specific amino acid residues within the protein's binding site researchgate.netgeomatejournal.com. These studies often indicate the formation of hydrogen bonds between the peptide and protein, contributing to binding affinity and stability researchgate.netnih.govrsc.org. The specific geometries and types of interactions observed in docking experiments provide insights into how Cyclo(D-Trp-Tyr) might engage with protein targets, influencing its biological function. Computational studies on other cyclic peptides also highlight the importance of hydrogen bonds and ionic interactions in determining receptor affinity and conformational stability within a binding site nih.gov. Understanding these interactions is crucial for designing peptide-based therapeutics or probes.

Intramolecular Interactions and Structural Features

Side Chain Orientations of D-Tryptophan and Tyrosine

The distinct side chains of D-Tryptophan and Tyrosine are key determinants of Cyclo(D-Trp-Tyr)'s interaction profile. The D-Tryptophan residue features an indole (B1671886) ring, a relatively large, aromatic, and hydrophobic moiety with a delocalized π-electron system nih.gov. The Tyrosine residue possesses a phenol (B47542) ring, also aromatic and capable of π-π and CH–π interactions, with the addition of a polar hydroxyl (-OH) group that can participate in hydrogen bonding nih.gov. The specific orientation of these side chains relative to the DKP ring and to each other is influenced by the intramolecular forces previously mentioned. This spatial arrangement dictates the accessibility of their aromatic surfaces and polar groups for interactions with other molecules, such as proteins or solvents unina.itrsc.orgresearchgate.net. The hydrophobic indole of Trp and the phenolic ring of Tyr can orient themselves in various ways, potentially stacking or interacting through CH–π forces, thereby contributing to the molecule's conformational preferences and its ability to engage in specific binding events unina.itrsc.org.

Structure Activity Relationship Sar Studies of Cyclo D Trp Tyr and Derivatives

Design and Synthesis of Cyclo(D-Trp-Tyr) Analogues

The design and synthesis of analogues are foundational to SAR studies, enabling researchers to systematically probe the molecular features critical for biological activity. This involves creating variations of the parent compound to understand the impact of specific structural changes.

Stereoisomeric Variations (e.g., L-Trp-L-Tyr, D-Trp-L-Tyr)

Stereochemistry plays a pivotal role in molecular recognition and biological activity. Studies comparing different stereoisomers of cyclic dipeptides, including those involving tryptophan and tyrosine, have revealed significant differences in their pharmacological effects. For instance, the comparison between Cyclo(D-Trp-Tyr), Cyclo(L-Trp-L-Tyr), and Cyclo(D-Trp-L-Tyr) can highlight the importance of the D-configuration of tryptophan and the L-configuration of tyrosine for specific biological targets. Research into other cyclic dipeptides has shown that stereoisomers can exhibit distinct interactions with receptors, leading to varied activity profiles mdpi.comcore.ac.uksci-hub.se. The orientation of side chains, influenced by the chirality of the amino acids, can dictate how the molecule fits into a receptor's binding pocket, thereby modulating its activity.

Modifications of Tryptophan and Tyrosine Residues

Modifications to the tryptophan and tyrosine residues are common strategies in SAR studies to fine-tune biological activity. These modifications can include substitutions on the indole (B1671886) ring of tryptophan or the phenol (B47542) ring of tyrosine. For example, altering the electronic or steric properties of these aromatic side chains can impact receptor binding affinity and selectivity nih.govkuleuven.benih.govmdpi.comnih.gov. Studies on related cyclic peptides have demonstrated that modifications to these key residues can lead to significant changes in pharmacological outcomes, such as altered receptor subtype selectivity or potency nih.govkuleuven.benih.govmdpi.comnih.gov.

Incorporation of Non-Natural Amino Acids

The incorporation of non-natural amino acids into the peptide backbone or side chains offers a powerful method to enhance metabolic stability, introduce conformational constraints, or explore novel interactions with biological targets. For Cyclo(D-Trp-Tyr) analogues, this could involve replacing D-tryptophan or L-tyrosine with their unnatural counterparts or introducing non-natural amino acids elsewhere in a larger cyclic peptide structure. The inclusion of non-natural amino acids, such as D-amino acids or N-methylated amino acids, has been shown to increase protease resistance and structural diversity, which can lead to improved pharmacological properties nih.govnih.govcpcscientific.com.

Influence of Conformational Flexibility on Biological Activity

The three-dimensional conformation of a cyclic peptide is intrinsically linked to its biological activity. Conformational flexibility allows molecules to adopt specific shapes that are optimal for binding to their biological targets. SAR studies often investigate how structural modifications, such as the incorporation of D-amino acids or changes in ring size, affect the peptide's conformational landscape and, consequently, its activity. For example, rigidifying a cyclic peptide can stabilize a bioactive conformation, leading to enhanced potency and selectivity acs.orgkuleuven.benih.govsci-hub.se. Conversely, increased flexibility might allow for better adaptation to different receptor states or binding pockets. Understanding these relationships is crucial for rational drug design, as it helps identify the specific three-dimensional arrangements that confer desired biological effects acs.orgkuleuven.benih.gov.

Mechanistic Investigations of Cyclo D Trp Tyr Biological Activities

Enzyme Interaction and Modulation Studies

The biological activities of many peptides and cyclic dipeptides are mediated through their interactions with specific enzymes, influencing cellular processes. Investigations into Cyclo(D-Trp-Tyr)'s enzymatic targets are crucial for understanding its potential mechanisms of action.

Interactions with Tyrosinase (TYR) and Related Enzymes

Tyrosinase (TYR) is a key enzyme in the melanogenesis pathway, catalyzing the rate-limiting steps in melanin (B1238610) production. The regulation of tyrosinase activity is a significant target for cosmetic and dermatological applications aimed at skin lightening. While the role of tyrosinase and various inhibitors, including peptides, has been extensively studied mdpi.comnih.govjst.go.jpresearchgate.netrsc.org, direct mechanistic investigations specifically detailing the interaction of Cyclo(D-Trp-Tyr) with tyrosinase or related enzymes such as tyrosinase-related proteins (TRP-1, TRP-2) were not found in the reviewed literature. Studies on other cyclic dipeptides and related compounds have explored their effects on melanin synthesis and tyrosinase expression mdpi.comdovepress.comresearchgate.net.

Inhibition of Cytochrome P450 Enzymes (e.g., CYP121A1)

Cytochrome P450 (CYP) enzymes, particularly CYP121A1 from Mycobacterium tuberculosis, are essential for bacterial viability and have been explored as drug targets nih.govmdpi.comnih.gov. CYP121A1 catalyzes the oxidative crosslinking of the cyclodipeptide cyclo(L-Tyr-L-Tyr) (cYY) to form mycocyclosin nih.govmdpi.com. Research indicates that CYP121A1 exhibits high specificity for cYY, with structural studies revealing that analogues with modifications, such as cyclo(L-Tyr-D-Tyr) and cyclo(D-Tyr-D-Tyr), showed no significant binding or transformation, highlighting the importance of specific stereochemistry and side-chain configurations for substrate recognition mdpi.comnih.govresearchgate.net. While Cyclo(D-Trp-Tyr) contains tyrosine and tryptophan residues, direct evidence detailing its interaction, binding affinity, or inhibitory potential against CYP121A1 or other cytochrome P450 enzymes was not identified in the provided literature.

Engagement with Cyclodipeptide Synthases (CDPSs)

Cyclodipeptide synthases (CDPSs) are enzymes responsible for the biosynthesis of cyclodipeptides (CDPs), also known as 2,5-diketopiperazines (DKPs) acs.orgresearchgate.netmdpi.comfrontiersin.orgpnas.orgresearchgate.netanr.froup.comitjfs.com. These enzymes utilize two aminoacyl-tRNAs (aa-tRNAs) as substrates in a sequential ping-pong reaction mechanism. The process involves the binding of the first aa-tRNA, transfer of the aminoacyl moiety to a conserved serine residue to form an aminoacyl-enzyme intermediate, followed by the interaction with a second aa-tRNA to form a dipeptidyl-enzyme intermediate. This intermediate then undergoes intramolecular cyclization to yield the cyclodipeptide product acs.orgresearchgate.netmdpi.comfrontiersin.orgoup.com. CDPSs are structurally related to class-I aminoacyl-tRNA synthetases (aaRSs) but have diverged to catalyze CDP formation anr.froup.com. The specificity of CDPSs for their aa-tRNA substrates is influenced by various residues within the enzyme's active site, including pockets P1 and P2, which accommodate the aminoacyl moiety and the tRNA acceptor stem, respectively researchgate.netfrontiersin.orgpnas.orgresearchgate.netoup.com. Cyclo(D-Trp-Tyr) would be a potential product of CDPS activity if D-tryptophan-tRNA and tyrosine-tRNA were utilized as substrates. However, specific studies detailing the direct engagement or interaction of pre-formed Cyclo(D-Trp-Tyr) with CDPSs, beyond its potential role as a product, were not found.

Other Enzymatic Targets (e.g., Caspase-3, excluding drug efficacy)

Caspases are a family of cysteine proteases that play critical roles in apoptosis and inflammation assaygenie.comnih.govbibliotekanauki.plbio-techne.com. Caspase-3, in particular, is a key executioner caspase involved in the programmed dismantling of cells assaygenie.com. While some literature mentions "d-Trp-Tyr" in relation to caspase-3 activity researchgate.net, specific mechanistic investigations detailing the interaction of the cyclic dipeptide Cyclo(D-Trp-Tyr) with Caspase-3 or other proteases were not identified in the provided search results. The general mechanisms of protease inhibition, often involving active site interactions or covalent modification, are understood for various protease classes bibliotekanauki.plnih.gov, but direct evidence for Cyclo(D-Trp-Tyr) targeting these enzymes is lacking.

Receptor Binding and Signaling Pathway Modulation

Cyclic peptides can exert biological effects by interacting with cellular receptors, modulating signaling pathways. The opioid receptors (kappa, mu, delta) are a significant class of G protein-coupled receptors involved in pain perception, mood, and reward pathways.

Opioid Receptor Subtype Interactions (κ, μ, δ)

Several studies have investigated the interactions of various cyclic peptides with opioid receptor subtypes. For instance, cyclic tetrapeptides have been explored for their affinity towards mu, delta, and kappa opioid receptors, with some analogs demonstrating high binding affinities lilab-ecust.cn. Other research has focused on endomorphin analogs and related cyclic peptides, identifying compounds that act as agonists or antagonists at mu, delta, or kappa opioid receptors, with varying degrees of selectivity frontiersin.orggoogle.comacs.orgacs.orgmdpi.com. Specific compounds like CTOP have been characterized as potent and selective μ opioid receptor antagonists rndsystems.comguidetopharmacology.org. However, direct and specific mechanistic investigations detailing the binding affinity, receptor subtype selectivity, or signaling pathway modulation by Cyclo(D-Trp-Tyr) at the kappa (κ), mu (μ), or delta (δ) opioid receptors were not found within the provided literature.

Compound List

Cyclo(D-Trp-Tyr)

Cyclo(L-Tyr-L-Tyr) (cYY)

Tyr-c[d-Cys-Phe-d-Cys]-NH(2)

EM-2 analogs

Tyr-c[D-Lys-Trp-Phe-Glu]-NH2

Tyr-c[D-Glu-Phe-Phe-Lys]-NH2

Tyr-c-[D-Lys-Trp-Phe-Asp]-NH2

Tyr-c[D-Lys-Trp-Phe-Glu]-Gly-NH2

c[-Tyr-d-Pro-d-Trp-Phe-Gly-]

CJ-15,208 (cyclo[Phe-D-Pro-Phe-Trp])

CTOP

CTAP

DAMGO

DPDPE

U50,488H

SNC80

Other Receptor Systems (e.g., neurotransmitter receptors)Direct evidence or studies detailing the interaction of Cyclo(D-Trp-Tyr) with neurotransmitter receptors were not found in the provided search results. While some research mentions cyclic peptides with D-tryptophan and tyrosine in the context of opioid receptorsportlandpress.com, these findings are not specific to Cyclo(D-Trp-Tyr).

Cellular and Subcellular Target Identification (excluding clinical outcomes)

Emerging Applications of Cyclo D Trp Tyr in Biomaterials and Nanotechnology Research

Self-Assembly into Peptide Nanotubes (PNTs)

Cyclo(D-Trp-Tyr) is characterized by its propensity for self-assembly into peptide nanotubes (PNTs) hud.ac.ukacs.org. This process is driven by a combination of non-covalent interactions, including hydrogen bonding, π-π stacking between aromatic residues, and hydrophobic packing acs.orgfrontiersin.org. The tryptophan (Trp) and tyrosine (Tyr) residues play crucial roles in this assembly, with Tyr residues contributing through their phenolic oxygen to interactions with DNA base pairs and Trp residues enhancing membrane association acs.orgresearchgate.net. The self-assembly typically occurs at peptide concentrations above 0.01 mg/mL acs.org. The resulting PNTs are typically described as needle-shaped or tube-shaped, with reported lengths ranging from approximately 1 to 20 micrometers and widths varying between 100 to 800 nanometers acs.orgresearchgate.net. More specific measurements indicate lengths around 1.8 ± 0.6 μm and widths of approximately 300 nm or 290 nm researchgate.netnih.govmdpi.com. These self-assembled structures possess a high surface area and can form stable nanostructures researchgate.net.

Table 1: Characteristics of Cyclo(D-Trp-Tyr) Peptide Nanotubes (PNTs)

CharacteristicValueReference(s)
Self-Assembly Concentration> 0.01 mg/mL acs.org
Length1–20 μm (approx.) acs.orgresearchgate.net
Width100–800 nm (approx.) acs.orgresearchgate.net
DNA Binding Constant2.7–8.43 × 108 M−1 acs.orgresearchgate.netresearchgate.netmdpi.comnih.gov
Association MechanismInteraction with tyrosine residues via phenolic oxygen stacking and electron-transfer acs.orgresearchgate.net
DNase I StabilityProtected for 50–60 min mdpi.comnih.gov
Acid StabilityProtected for 60 min nih.gov
Bile StabilityProtected for 180 min nih.gov

Engineering for Gene Delivery Systems

Cyclo(D-Trp-Tyr) peptide nanotubes (PNTs) have emerged as effective carriers for genetic material, including plasmid DNA and small interfering RNA (siRNA) hud.ac.uknih.govmdpi.com. The PNTs facilitate gene delivery through several key mechanisms. Firstly, they form stable complexes with nucleic acids, with the tyrosine residues of the peptide playing a critical role. This association is mediated by the stacking of tyrosine's phenolic oxygen with DNA base pairs, involving electron-transfer interactions acs.orgresearchgate.net. The presence of tryptophan residues further contributes to the tight association of PNTs with cellular membranes acs.org.

A significant advantage of using Cyclo(D-Trp-Tyr) PNTs for gene delivery is their ability to protect the encapsulated genetic cargo from degradation. Studies have demonstrated that PNT-DNA complexes exhibit enhanced stability against DNase I for up to 50-60 minutes, as well as protection against acidic conditions (60 minutes) and bile salts (180 minutes) mdpi.comnih.gov. This protective capacity is crucial for maintaining the integrity of the genetic material during transit through biological environments.

Furthermore, these PNT-nucleic acid complexes have shown improved cellular uptake and enhanced permeability. For instance, in the gastrointestinal tract, the in vitro duodenal permeability coefficient for DNA formulated with PNTs was significantly increased compared to naked DNA nih.gov. This permeation process has been identified as energy-dependent nih.gov. The PNTs can also act as artificial transmembrane ion channels, potentially aiding in the cellular entry of their cargo acs.org. In ocular applications, PNTs have demonstrated corneal penetration and distribution within both epithelial and stromal regions, facilitating the delivery of genetic material to corneal tissues nih.govmdpi.com.

Table 2: Mechanisms of Gene Delivery Facilitated by Cyclo(D-Trp-Tyr) PNTs

Mechanism AspectDescriptionReference(s)
Cargo Association Forms complexes with nucleic acids (DNA, shRNA) hud.ac.uknih.govmdpi.com
Tyrosine residues interact with DNA via phenolic oxygen stacking and electron-transfer acs.orgresearchgate.net
Tryptophan residues enhance membrane association acs.org
Cargo Protection Stability against DNase I: 50–60 min mdpi.comnih.gov
Stability against acid: 60 min nih.gov
Stability against bile: 180 min nih.gov
Cellular Uptake/Permeation Capable of cellular uptake hud.ac.uk
Potential as transmembrane channels for gene entry acs.org
Enhanced in vitro duodenal permeability (e.g., PNT-DNA complex permeability: 395.6 ± 142.2 × 10−10 cm/s) nih.gov nih.govmdpi.com
Permeation is energy-dependent nih.gov
Corneal penetration and distribution in epithelial and stromal regions nih.govmdpi.com
Aspect ratio can influence release rate and permeation acs.org acs.org

Development of Advanced Biomaterials

The inherent properties of Cyclo(D-Trp-Tyr) peptide nanotubes (PNTs) position them as valuable components in the development of advanced biomaterials. These PNTs are recognized for their biodegradability and biocompatibility, making them suitable for in vivo applications hud.ac.uk. Their self-assembling nature, driven by specific molecular interactions, allows for the creation of ordered nanostructures, including hydrogels beilstein-journals.org. These hydrogels, formed from self-assembling cyclic dipeptides like Cyclo(D-Trp-Tyr), exhibit exceptional structural rigidity and high stability, even under harsh conditions beilstein-journals.org.

The unique architecture and properties of PNTs, such as their high surface area, environmental stability, and potential for controlled release, make them attractive for various biomedical applications researchgate.net. They can be incorporated into functional nanomaterials for drug delivery systems or utilized in tissue engineering scaffolds. The ability to tailor their assembly and properties through chemical modifications further enhances their utility in creating sophisticated biomaterials designed for specific therapeutic or regenerative purposes pnas.org.

Compound Names Table

Cyclo(D-Trp-Tyr)

DNA

shRNA

pDNA

caspase 3 silence shRNA

CAP3 pRFP-C-RS

pCMV-lacZ

pCMV-hRluc

TM-rhodamine

Thioflavin T (ThT)

DAPI

PEI (Polyethylenimine)

Future Directions and Research Challenges in Cyclo D Trp Tyr Studies

Advanced Computational Modeling for Predictive Design

Computational modeling offers a powerful avenue for predicting the behavior and potential applications of Cyclo(D-Trp-Tyr) without the need for extensive experimental synthesis and testing. Advanced techniques such as molecular dynamics (MD) simulations can provide detailed insights into the conformational flexibility, stability, and interactions of Cyclo(D-Trp-Tyr) with biological targets researchgate.netnih.govresearchgate.netpeerj.com. These simulations can help predict how the molecule might behave in different physiological environments, such as varying temperatures, and how its structure might be influenced by specific conditions researchgate.net.

Furthermore, computational drug design (CADD) methodologies, including molecular docking and quantitative structure-activity relationship (QSAR) modeling, are crucial for predicting binding affinities and identifying key structural features responsible for biological activity researchgate.netmdpi.comu-strasbg.frresearchgate.netresearchgate.netgoogleapis.com. By building predictive models based on existing data or theoretical frameworks, researchers can computationally screen vast libraries of potential modifications or analogs of Cyclo(D-Trp-Tyr) to identify candidates with enhanced efficacy or novel activities researchgate.netmdpi.comu-strasbg.frresearchgate.netgoogleapis.com. This predictive design approach accelerates the discovery process and reduces the cost and time associated with traditional experimental methods researchgate.netpnas.orgmdpi.com.

High-Throughput Screening for Novel Biological Activities

High-throughput screening (HTS) is essential for systematically exploring the diverse biological activities that Cyclo(D-Trp-Tyr) might possess. By testing the compound against a wide array of biological targets and cellular assays, researchers can uncover previously unknown therapeutic potentials nih.gov. This approach involves miniaturized and automated experimental processes that allow for the rapid evaluation of large compound libraries.

For Cyclo(D-Trp-Tyr), HTS could be employed to identify its efficacy against various disease models, including cancer cell lines, infectious agents, or targets involved in neurological disorders researchgate.netitjfs.commdpi.comresearchgate.net. The ability to generate large libraries of cyclotides, which share structural similarities with cyclic dipeptides like Cyclo(D-Trp-Tyr), can be analyzed by HTS for specific sequence-based binding to biomolecular targets nih.gov. This screening process can reveal novel activities such as antimicrobial, anticancer, antiviral, or anti-inflammatory properties, paving the way for new therapeutic applications researchgate.netitjfs.commdpi.comresearchgate.net.

Chemoinformatic Approaches for Structure-Activity Landscape Exploration

Chemoinformatics provides a powerful framework for analyzing and understanding the relationship between the chemical structure of Cyclo(D-Trp-Tyr) and its biological activity, often referred to as the structure-activity relationship (SAR) u-strasbg.frresearchgate.netdrugdesign.orgresearchgate.netrsc.org. By employing chemoinformatic tools, researchers can map out the "chemical space" occupied by Cyclo(D-Trp-Tyr) and its potential analogs, identifying regions that are associated with desired biological effects u-strasbg.fr.

Techniques such as QSAR modeling, similarity searching, and clustering can help identify structural modifications that are likely to enhance potency, selectivity, or other desirable pharmacological properties researchgate.netmdpi.comu-strasbg.frresearchgate.netresearchgate.netrsc.org. By exploring the structure-activity landscape, researchers can gain a deeper understanding of how specific molecular features of Cyclo(D-Trp-Tyr) contribute to its interactions with biological targets, guiding the rational design of improved derivatives u-strasbg.frresearchgate.netdrugdesign.orgresearchgate.netnih.gov. This systematic exploration can reveal "activity cliffs"—situations where small structural changes lead to large differences in biological activity—which are critical for optimizing lead compounds u-strasbg.fr.

Elucidation of Novel Biosynthetic Pathways

Understanding the natural biosynthesis of Cyclo(D-Trp-Tyr) or similar cyclic dipeptides can provide valuable insights for biotechnological production and the discovery of novel analogs. While Cyclo(D-Trp-Tyr) itself is a cyclic dipeptide, the broader class of cyclodipeptides (CDPs) are synthesized by enzymes such as cyclodipeptide synthases (CDPSs) and non-ribosomal peptide synthetases (NRPSs) nih.govfrontiersin.orgmdpi.com.

Research into the enzymatic machinery responsible for CDP formation, including the specific recognition of aminoacyl-tRNAs by CDPSs and the role of tailoring enzymes, can inform metabolic engineering strategies nih.govfrontiersin.orgmdpi.com. Elucidating these pathways could enable the development of engineered microbial strains for the high-yield production of Cyclo(D-Trp-Tyr) or its derivatives through synthetic biology and metabolic engineering approaches nih.govmdpi.comasm.orgmdpi.comfrontiersin.org. Furthermore, identifying novel enzymes involved in the biosynthesis of related compounds could lead to the discovery of new catalytic methods for generating diverse cyclic peptide libraries.

Q & A

Q. How is Cyclo(D-Trp-Tyr) synthesized and characterized in academic research?

Cyclo(D-Trp-Tyr) is synthesized via solid-phase peptide synthesis (SPPS) or solution-phase cyclization, followed by purification using high-performance liquid chromatography (HPLC). Structural characterization employs spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) for backbone and side-chain conformation analysis.
  • High-Resolution Mass Spectrometry (HRMS) to confirm molecular weight and purity (>96% by HPLC) .
  • UV-Vis spectroscopy to assess electronic transitions in aromatic residues (e.g., tryptophan and tyrosine) .

Q. What pharmacological properties support Cyclo(D-Trp-Tyr) as a candidate for antiviral research?

Cyclo(D-Trp-Tyr) exhibits strong binding affinity to viral targets, such as the β-OG pocket in the Dengue virus (DENV) envelope protein. Key properties include:

  • High oral bioavailability (30–70%) , predicted via ACD/I-Lab software, outperforming other cyclic peptides (<30%) .
  • Low toxicity (no mutagenic, carcinogenic, or irritant risks) validated by Osiris Property Explorer and Toxtree software .
  • Passive adsorption capability , enabling membrane diffusion without transporter proteins .

Advanced Research Questions

Q. How do molecular docking and dynamics simulations elucidate Cyclo(D-Trp-Tyr)'s mechanism of action?

  • Molecular docking (e.g., AutoDock Vina) identifies binding poses with residues critical for viral fusion (e.g., Ala50, Gln271, Thr280 in DENV). Cyclo(D-Trp-Tyr) shows a docking score >0.70, indicating stable interactions .
  • Molecular dynamics (MD) simulations (20 ns trajectories) reveal conformational stability at physiological (310 K) and fever temperatures (312 K). Root Mean Square Deviation (RMSD) <2 Å confirms minimal structural drift, suggesting inhibition of viral fusion .

Q. What methodologies resolve discrepancies in toxicity predictions for Cyclo(D-Trp-Tyr)?

Contradictions arise from differing software algorithms (e.g., Osiris vs. Toxtree). To address this:

  • Cross-validate results using multiple tools (e.g., Osiris for mutagenicity, Toxtree for Benigni-Bossa rule compliance) .
  • Experimental validation via Ames test (mutagenicity) and rodent carcinogenicity assays.
  • QSAR modeling to correlate structural features (e.g., halogenation, aromaticity) with toxicity endpoints .

Q. How can researchers optimize experimental design for Cyclo(D-Trp-Tyr) pharmacokinetic studies?

  • In silico ADMET profiling : Use ACD/I-Lab for bioavailability and CNS permeability predictions. Cyclo(D-Trp-Tyr) shows no blood-brain barrier penetration, reducing off-target risks .
  • In vitro assays : Caco-2 cell models to validate passive adsorption and P-glycoprotein efflux ratios.
  • In vivo models : Rodent studies with LC-MS/MS quantification to correlate simulated and observed bioavailability .

Q. What strategies mitigate challenges in synthesizing Cyclo(D-Trp-Tyr) with high enantiomeric purity?

  • Chiral HPLC with polysaccharide-based columns to separate D/L-Trp enantiomers.
  • Circular dichroism (CD) to confirm D-configuration and rule out racemization during cyclization .
  • Optimized cyclization conditions : Use of HATU/DIPEA in DMF for minimal epimerization .

Data Analysis and Contradiction Management

Q. How should researchers interpret conflicting binding affinity data from different docking software?

  • Standardize input parameters : Align grid box dimensions, force fields (e.g., AMBER vs. CHARMM), and scoring functions (e.g., Vina vs. Glide).
  • Consensus scoring : Average results from ≥3 tools (e.g., AutoDock, Schrödinger, MOE) to reduce bias .
  • Experimental cross-check : Surface plasmon resonance (SPR) to validate computed binding constants (KD) .

Q. What frameworks guide hypothesis-driven research on Cyclo(D-Trp-Tyr)'s bioactivity?

  • PICO framework : Define Population (e.g., DENV-infected cells), Intervention (Cyclo(D-Trp-Tyr) dosage), Comparison (standard antivirals like Ribavirin), Outcomes (viral load reduction) .
  • FINER criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant. For example, "Does Cyclo(D-Trp-Tyr) inhibit DENV-2 fusion more effectively than linear peptides?" .

Q. Tables for Key Findings

Property Cyclo(D-Trp-Tyr) Other Cyclic Peptides Source
Oral Bioavailability30–70%<30%
Molecular Weight (Da)~436>500
Toxicity (Mutagenicity)NegativeVariable (e.g., Kampmann A5)
Docking Score (β-OG pocket)>0.70<0.70

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.